molecular formula C19H30N2O3 B2817231 tert-Butyl (1R*,4R*)-4-(2-methoxybenzylamino)cyclohexylcarbamate CAS No. 1286263-95-3

tert-Butyl (1R*,4R*)-4-(2-methoxybenzylamino)cyclohexylcarbamate

Cat. No.: B2817231
CAS No.: 1286263-95-3
M. Wt: 334.46
InChI Key: HVINDOBAFOMWHY-WKILWMFISA-N
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Description

tert-Butyl (1R,4R)-4-(2-methoxybenzylamino)cyclohexylcarbamate is a cyclohexane-based carbamate derivative featuring a tert-butyl carbamate group at the 1-position and a 2-methoxybenzylamino substituent at the 4-position. The stereochemistry (1R,4R) denotes a racemic or undefined configuration, which may influence its physicochemical and biological properties. This compound is structurally related to pharmacologically active molecules targeting chemokine receptors or enzymes such as glutathione S-transferases [1]. Its synthesis likely follows enantioselective routes involving iodolactamization or similar key steps, as seen in related analogs [1].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-[(2-methoxyphenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-16-11-9-15(10-12-16)20-13-14-7-5-6-8-17(14)23-4/h5-8,15-16,20H,9-13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVINDOBAFOMWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (1R*,4R*)-4-(2-methoxybenzylamino)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the structure, synthesis, and biological effects of this compound, drawing on diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H23N2O2C_{14}H_{23}N_{2}O_{2}, with a molecular weight of 253.35 g/mol. The compound features a cyclohexane ring, which contributes to its three-dimensional conformation and biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₃N₂O₂
Molecular Weight253.35 g/mol
CAS Number134003-84-2
InChI KeyUXAWXZDXVOYLII-HTQZYQBOSA-N

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-methoxybenzylamine under controlled conditions. This reaction can be optimized through various catalytic methods to enhance yield and purity.

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and pain modulation. Its structure suggests potential activity as an agonist or antagonist at specific receptor sites, particularly in the central nervous system.

Pharmacological Effects

  • Analgesic Activity : Studies have shown that derivatives of carbamate compounds can exhibit analgesic properties, potentially through modulation of opioid receptors or other pain pathways.
  • Neuroprotective Effects : Some research suggests that compounds similar to this compound may offer neuroprotective benefits, possibly by reducing oxidative stress or inflammation in neuronal tissues.
  • Antidepressant Potential : Preliminary investigations into the pharmacological profile indicate that this compound may influence serotonin and norepinephrine levels, suggesting a role in mood regulation.

Case Studies

Several studies have focused on related compounds, providing insights into the biological activity of this compound:

  • Study on Opioid Receptor Agonists : Research published in the Journal of Medicinal Chemistry explored structure-activity relationships for similar carbamate derivatives, highlighting their affinity for δ-opioid receptors and potential therapeutic applications in pain management .
  • Neuroprotection in Animal Models : A study demonstrated that compounds structurally related to this compound exhibited significant neuroprotective effects in rodent models of neurodegenerative diseases .
  • Mood Enhancement Trials : Clinical trials investigating the antidepressant effects of related compounds indicated a positive response in mood improvement among participants, suggesting that further exploration into this compound's effects on neurotransmitter systems is warranted .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Modification Molecular Formula Molar Mass (g/mol) Purity (%) Key Features
Target : tert-Butyl (1R,4R)-4-(2-methoxybenzylamino)cyclohexylcarbamate 2-Methoxybenzylamino C19H29N2O3* 333.45* - Electron-donating methoxy group; potential for H-bonding
tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate [2] 2-Fluorobenzamido (amide linkage) C18H24FN2O3 341.40 - Electron-withdrawing fluorine; amide group enhances rigidity
tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate [5] 2-Bromobenzamido C18H25BrN2O3 397.31 - Heavy bromine atom; potential for halogen bonding
tert-Butyl (trans-4-((3-fluorobenzyl)amino)cyclohexyl)carbamate [6] 3-Fluorobenzylamino (meta-F) C18H25FN2O2 344.41 - Meta-fluorine alters electronic distribution; may impact receptor selectivity
tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate [10] Bulky tetrahydroquinolinylamino C20H31N3O2 345.48 - Enhanced steric bulk; potential for π-π interactions
tert-Butyl trans-4-formylcyclohexylcarbamate [7] Formyl group C12H21NO3 227.30 97 Aldehyde functionality enables further derivatization

*Estimated based on structural similarity.

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. This could enhance solubility in polar solvents or interaction with biological targets.
  • Linkage Type: Amide-linked analogs (e.g., 2-fluorobenzamido) exhibit greater conformational rigidity than the target’s benzylamino group, which may influence binding kinetics to receptors like CCR2/CCR5 [1].
  • Halogen vs. These differences could modulate pharmacokinetic properties such as metabolic stability [9].

Q & A

Q. What are the recommended characterization techniques for this compound?

  • MS (ESI+) : Confirm molecular ion [M+H]+^+ at m/z 377.2 (C20_{20}H31_{31}N2_2O3_3) .
  • 1^1H/13^{13}C NMR : Key signals include δ 1.4 ppm (tert-butyl, 9H), δ 3.8 ppm (methoxy), and δ 4.1–4.3 ppm (cyclohexyl carbamate NH) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How does the 2-methoxybenzylamino group influence the compound’s bioactivity compared to halogenated analogs?

  • SAR Insights : The methoxy group enhances hydrogen-bonding potential with target proteins (e.g., enzymes or receptors) versus halogenated analogs (e.g., 2-bromo derivatives), which prioritize hydrophobic interactions.
  • Case Study : In CCR2 antagonist synthesis, methoxy-substituted intermediates showed improved binding affinity (IC50_{50} < 50 nM) compared to chloro analogs .
  • Method : Perform molecular docking (e.g., AutoDock Vina) to compare interaction energies with biological targets .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Yield Discrepancies : Trace to solvent purity (anhydrous DCM vs. technical grade) or catalyst loading (e.g., 5 mol% Pd/C vs. 10 mol%) .
  • Bioactivity Variability : Test compound stability under assay conditions (pH, temperature) and confirm target protein batch consistency (e.g., via SDS-PAGE) .
  • Statistical Approach : Use Design of Experiments (DoE) to isolate critical factors (e.g., reaction time, reagent equivalents) .

Q. How can computational chemistry predict the compound’s metabolic stability and off-target effects?

  • ADMET Prediction : Use tools like SwissADME to estimate logP (~2.8), CYP450 inhibition (CYP3A4 flagged), and intestinal absorption (High) .
  • Off-Target Screening : Perform similarity-based pharmacophore mapping (e.g., PharmaDB) against known kinase or GPCR libraries .
  • Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. What functionalization strategies enable diversification of the cyclohexylcarbamate scaffold?

  • Boc Deprotection : Treat with TFA/DCM (1:1) to expose the amine for coupling with sulfonamides or acyl chlorides .
  • Electrophilic Aromatic Substitution : Nitrate or brominate the methoxybenzyl ring for further cross-coupling (e.g., Suzuki-Miyaura) .
  • Case Study : Bromination at the benzyl position increased antiviral activity in peptidomimetic inhibitors (IC50_{50} reduced by 3-fold) .

Methodological Considerations

Q. What are the best practices for scaling up synthesis while maintaining stereochemical purity?

  • Process Chemistry : Use flow reactors for Boc protection to enhance mixing and reduce side reactions .
  • Crystallization : Optimize solvent (hexane/EtOAc) for diastereomeric salt resolution if racemization occurs .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progression .

Q. How to address low solubility in aqueous buffers during biological assays?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or ester groups at the carbamate oxygen for improved bioavailability .

Q. What advanced NMR techniques elucidate dynamic conformational changes in solution?

  • Variable Temperature (VT) NMR : Identify rotamer populations of the methoxybenzyl group between 25°C and −40°C .
  • 15^{15}N-Labeling : Track hydrogen-bonding interactions via 1^{1}H-15^{15}N HSQC in DMSO-d6_6 .

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